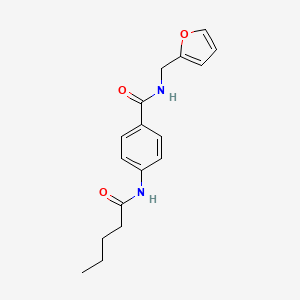![molecular formula C15H19N5O6S2 B4777606 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4777606.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DSP and is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of DSP is based on its ability to inhibit PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation. DSP binds to the active site of PDE5, preventing it from breaking down cGMP, leading to increased levels of cGMP and subsequent smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP are primarily related to its ability to inhibit PDE5. This inhibition leads to vasodilation, increased blood flow, and relaxation of smooth muscles. In addition, DSP has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DSP in lab experiments is its high purity and stability. DSP is a well-characterized compound that can be synthesized in large quantities, making it readily available for research. However, one of the limitations of DSP is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on DSP. One of the primary areas is in the development of new drugs based on DSP's ability to inhibit PDE5. In addition, DSP's anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, DSP's potential applications in the field of nanotechnology and material science are also being explored, making it an exciting compound for future research.
Applications De Recherche Scientifique
DSP has been extensively studied for its potential applications in various scientific fields. One of the primary research areas is in the development of new drugs. DSP has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of smooth muscle tone. This inhibition leads to the relaxation of smooth muscles, making DSP a potential drug candidate for the treatment of erectile dysfunction and pulmonary hypertension.
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6S2/c1-12-15(11-16-17(12)2)28(25,26)19-9-7-18(8-10-19)27(23,24)14-5-3-13(4-6-14)20(21)22/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCUCGGUJMKSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-difluoro-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4777525.png)
![5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4777531.png)
![2-{2-[4-(3-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4777541.png)
![5-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4777546.png)
![2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4777549.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777550.png)
![N-cyclopentyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777552.png)
![[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4777560.png)
![methyl {5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4777567.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4777571.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4777581.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-cyclohexyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4777592.png)

